Benzyl azide

概述

描述

What is Benzyl azide?

This compound is a chemical compound with the empirical formula C7H7N3[“]. It is used in various scientific research applications. For instance, it has been utilized in the synthesis of prumycin and related compounds[“].

In another study, a manganese-catalyzed oxidative azidation methodology of C (sp3)-H bonds was demonstrated using nucleophilic NaN3, which involved the selective installation of azide groups into C (sp3)-H bonds[“]. This is a priority research topic in organic synthesis, particularly in pharmaceutical discovery and late-stage diversification[“].

Moreover, this compound has been involved in the study of the reaction kinetics and thermodynamics of the “click reaction” between this compound and different alkynes[“].

合成分析

How to comprehensively analyze Benzyl azide?

Reaction Equation:

This compound can be synthesized through azidonation reactions. One common method involves the transfer of azide ions to alcohols. For example, 2-azido-1,3-dimethylimidazolinium hexafluorophosphate (ADMP) can react with benzyl alcohol to form this compound[“].

Reaction equation:

Benzyl alcohol+ADMP→Benzyl azide

Reaction Conditions:

The reaction typically occurs under mild conditions, and the organic azides are easily isolated because the byproducts are highly soluble in water.

Reaction Steps:

Dissolve benzyl bromide in DMSO.

Add sodium azide as a solid and stir overnight at ambient temperature.

Add water (exothermic) and extract the product into diethyl ether[“].

Reaction Mechanism:

The mechanism involves the nucleophilic substitution of the benzyl bromide by azide ions. The azide ion attacks the electrophilic carbon of the benzyl bromide, leading to the formation of this compound.

分子结构

Benzyl azide molecular structure analysis guide?

Atomic Arrangement:

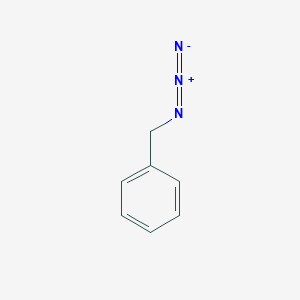

This compound (C₇H₇N₃) consists of carbon(C), hydrogen (H), and nitrogen (N) atoms.

The arrangement of atoms forms a linear chain with alternating single and double bonds[“].

Bonding Types:

Carbon-carbon (C-C) single bonds connect the benzene ring to the azide group.

Carbon-nitrogen (C-N) single bonds link the azide group to the benzene ring[“].

Geometry:

The benzene ring is planar due to its six-membered cyclic structure.

The azide group (N₃) is linear, forming a straight line[“].

Electron Cloud Distribution:

The benzene ring exhibits π-electron delocalization, creating a stable aromatic system.

The nitrogen atoms in the azide group have lone pairs, contributing to the overall electron cloud distribution[“].

Stereochemistry:

This compound does not exhibit stereoisomerism because it lacks chiral centers or double bonds with restricted rotation.

Resonance Structures:

The azide group can resonate between its three nitrogen atoms, resulting in different resonance structures.

These resonance forms contribute to the overall stability of this compound[“].

作用机制

In-depth exploration of Benzyl azide's mechanism of action

Target of Action:

This compound primarily interacts with nucleophilic centers in biological molecules.

Common targets include proteins, enzymes, and nucleic acids[“].

Mode of Action:

Nucleophilic substitution: this compound undergoes nucleophilic substitution reactions with various functional groups.

For example, it can react with alcohols, thiols, and amines to form corresponding azides.

The reaction mechanism involves the attack of the azide group on the electrophilic carbon of the substrate, leading to bond formation.

Result of Action:

Biological effects: this compound can modify biomolecules, affecting their function.

In drug discovery, it may be used to create bioconjugates or probe protein interactions.

In chemical synthesis, it enables the introduction of azide groups for further functionalization[“].

Action Environment:

This compound’s reactivity is influenced by temperature, solvent, and pH.

Solubility: Organic azides are easily isolated due to their high solubility in water[“].

物理属性

What are the physical properties of Benzyl azide?

State:

This compound (C₇H₇N₃) exists as a liquid at standard temperature and pressure (STP).

Color and Appearance:It is a colorless liquid.The appearance is typically transparent[“].

Density:

The density of this compound is approximately 1.0655 g/mL at 25°C[“].

Solubility:

This compound is soluble in organic solvents such as dichloromethane, diethyl ether, and acetone.

Its solubility in water is limited due to the hydrophobic benzyl group[“][“].

化学性质

What are the chemical properties of Benzyl azide?

Chemical Reaction Types:

This compound participates in various chemical reactions, including:

Nucleophilic substitution: It reacts with nucleophiles (e.g., alcohols, amines) to form azides.

Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC): Used in click chemistry for triazole synthesis[“].

Reactivity:

Heat-sensitive explosive: this compound is sensitive to heat and can undergo explosive decomposition.

Reaction with bis(trifluoromethyl)nitroxide: Explosive reaction occurs[“].

Stable under ambient conditions, but care is needed during handling.

Redox Property:

This compound does not exhibit strong oxidizing or reducing properties.

Acidity and Alkalinity:

It is neutral under standard conditions.

The azide group is weakly basic due to the lone pair on nitrogen[“].

Stability:

Stable when stored properly (away from heat and light).

Decomposition: It can decompose explosively upon heating or shock[“].

Toxicity:

This compound is toxic and should be handled with care.

It emits toxic fumes of NOx upon decomposition[“].

生物化学性质

What are the biochemical properties of Benzyl azide?

Cellular Effects: It’s important to note that this compound is generally used in copper (I)-catalyzed azide-alkyne cycloaddition reactions[“]. The effects of this compound on cells would likely depend on the specific context of its use, such as the type of cells and the conditions under which the reactions are carried out.

Molecular Mechanism: this compound participates in reactions such as the copper (I)-catalyzed azide-alkyne cycloaddition5. This reaction is a type of 1,3-dipolar cycloaddition in which an azide and a terminal or internal alkyne come together to form a triazole5. This compound can also undergo a concerted transition state with nitrogen elimination and alkyl/aryl migration occurring at the same time[“].

Time Effect: The effect of this compound can change over time depending on the specific reaction conditions. For instance, in the case of the copper (I)-catalyzed azide-alkyne cycloaddition, the reaction rate can be influenced by factors such as temperature, solvent, and the presence of a catalyst[“]. In another example, the intramolecular rearrangement of protonated benzyl azides was shown to follow the Curtin-Hammett scenario, where the energy gap required for conformer interconversion was substantially lower than the activation barrier of either transition state[“].

科学研究应用

Metabolic Labeling of DNA

Application: Benzyl azide derivatives, such as 5-(azidomethyl)-2′-deoxyuridine (AmdU), are used for metabolic incorporation into cellular DNA, enabling sensitive detection of DNA replication through click chemistry reactions["].

Methodology: The stability of AmdU in solution was compared to other azido nucleosides, and its ability to label cellular DNA was assessed by adding fluorescent alkyne derivatives["].

Key Findings: AmdU was found to be stable in solution and provided robust labeling of cellular DNA, highlighting the importance of azide group stability in bioorthogonal chemical reporter strategies["].

Synthesis of Asymmetric Multifunctional Phosphorus Ligands

Application: this compound is used in the selective azide mono-oxidation of bis(phosphines) to create asymmetric multifunctional phosphorus ligands, which are important in coordination chemistry["].

Methodology: The Staudinger reaction process was employed for the azide oxidation, and the resulting ligands were structurally characterized using crystallography["].

Key Findings: The study provided structural characterization of the ligands and demonstrated that the iminophosphoranophosphines formed are good complexing agents for Rh(I) complexes["].

Synthetic Utility as a Scavenger

Application: An ionic liquid functionalized with this compound was synthesized to scavenge excess alkynes in organic synthesis["].

Methodology: The scavenging efficiency of the ionic liquid-supported this compound was evaluated in the synthesis of 2,4-disubstituted quinoline via the Povarov reaction["].

Key Findings: The this compound-functionalized ionic liquid showed excellent efficiency in alkyne scavenging and offered advantages such as ease of monitoring and purification without column chromatography["].

Study by UV Photoelectron Spectroscopy and Mass Spectrometry

Application: This compound and its derivatives were characterized to understand their electronic properties and fragmentation mechanisms["].

Methodology: Mass spectrometry and ultraviolet photoelectron spectroscopy were used to study the fragmentation mechanisms and electronic properties of this compound and methylbenzyl azides["].

Key Findings: The study differentiated isomers of methylbenzyl azides and provided insights into the nature of ions resulting from molecular ion fragmentation["].

Regioselective Trapping of Polyyne Frameworks

Application: this compound reacts with terminal di-, tri-, and tetraynes to form triazoles, which are useful in various chemical syntheses["].

Methodology: The reaction was catalyzed by CuSO4·5H2O and the regioselectivity was determined by X-ray crystallographic analysis["].

Key Findings: The reaction proceeded regioselectively to give alkynyl, butadiynyl, and hexatriynyl triazoles without evidence of multiple azide additions["].

Functionalization and Thermal Decomposition of Azides:

Application: Benzylic azides were prepared and their thermal decomposition was studied to understand the selectivity of rearrangement products["].

Methodology: Benzylic azides were synthesized from o-acyl-benzoic acids and related compounds, and their thermal decomposition was analyzed["].

Key Findings: The selectivity of rearrangement depended on the migratory aptitude of substituents and stereoelectronic factors["].

Intramolecular Reactions with Ketones:

Application: Benzylic azides were used to investigate the competition between Schmidt and Mannich reaction pathways in the presence of ketones["].

Methodology: Lewis acid-promoted reactions of benzylic azides with ketones were performed, and the dependence of products on ketone ring size and tether length was studied["].

Key Findings: Bicyclic lactams from the Schmidt reaction were obtained with a four-carbon linker, while Mannich products predominated for longer tethers["].

Visible Light Sensitization and Cascade Cyclization:

Application: Benzoyl azides were sensitized with visible light to afford oxindoles and spirooxindoles via cascade cyclization, which are important in medicinal chemistry["].

Methodology: The reaction of benzoyl azides with N-phenylmethacrylamides was studied under visible light to explore the cyclization pathway["].

Key Findings: The study suggested a non-nitrene pathway for the reaction, with triplet benzoyl azides acting as the reactive intermediate["].

This compound and its derivatives have diverse applications in chemical synthesis, ranging from DNA labeling to the creation of complex ligands and the formation of valuable heterocyclic compounds. The methodologies employed include click chemistry, crystallography, mass spectrometry, photoelectron spectroscopy, and visible light sensitization, demonstrating the versatility of this compound in various chemical transformations. The key findings from these studies contribute to the understanding of reaction mechanisms, stability of azide groups, and the development of new synthetic methods.

产品比较

Benzyl azide and Azidotrimethylsilane: Similarities and Differences of Organic Compounds

Similarities

Chemical Group: Both this compound and Azidotrimethylsilane belong to the azides group of compounds, which contain the -N3 azide functional group[“][“].

Physical State: Both compounds are in liquid form[“][“].

Storage Temperature: Both compounds are typically stored at temperatures between 2-8°C[“][“].

Reactivity: Both compounds are sensitive to moisture[“][“].

Applications: Both this compound and Azidotrimethylsilane are used in organic synthesis[“][“]. This compound is used in the synthesis of 1,2,3-triazole derivatives[“], while Azidotrimethylsilane is used as a versatile azidonation reagent for amines, amides, aldehydes, and ketones[“].

Differences

Structure: this compound has a benzene ring attached to the azide group, while Azidotrimethylsilane has a silicon atom attached to three methyl groups and an azide group[“][“].

Molecular Weight: The molecular weight of this compound is approximately 135.13 g/mol, while that of Azidotrimethylsilane is approximately 115.22 g/mol[“][“].

Synthesis: this compound is typically synthesized from benzyl halides or tosylates with alkali azides[“], while Azidotrimethylsilane is often used as an azide source in the presence of copper(II) triflate[“].

Reactivity: this compound can undergo 1,5-selective click reactions with alkynes to synthesize 1,5-substituted 1,2,3-triazoles[“]. On the other hand, Azidotrimethylsilane is used as an azide source in the synthesis of organic azides from secondary benzylic alcohols[“].

Related Small Molecules

1,2-Diazidoethane,N3-Pen-Dde,Bis-PEG6-NHS ester,2,5-Dioxopyrrolidin-1-yl 4-methyl-4-((5-nitropyridin-2-yl)disulfanyl)pentanoate,Biotin-[2-(2-pyridyldithio)ethylamide],(3S)-3-amino-4-azidobutanoic acid,Boc-L-Phe(4-NH-Poc)-OH ,6-Azidohexanoyl-Val-Cit-PAB,Bis-PEG4-NHS ester,N3-L-Dab(Boc)-OH,Smcc,Amino-PEG10-alcohol,6-Maleimidohexanoyl-valyl-alanyl-(4-aminobenzyl)-(4-nitrophenyl)-carbonate,D-Alanine, 3-azido-

常见问题

Some frequently asked questions about Benzyl azide

What are the electronic properties of this compound and its derivatives?

Studies suggest that this compound and its derivaBtives exhibit a range of electronic properties including multielectron redox behavior, luminescence, high resistivity in non-ionic complexes, multiple ionization energies, pi-pi* transitions, and participate in chemical reactions that form various triazole derivatives[“].

What are the potential applications of this compound in organic electronics and catalysis?

Studies suggest that this compound and its derivatives have potential applications in organic electronics and catalysis through various synthesis methods involving metal-catalyzed reactions and metal-free conditions[“].

未来方向

Future research directions for benzyl azide are likely to expand in several key areas, given its unique chemical properties and potential applications:

Synthesis of Complex Organic Molecules: Benzyl azides can be promising precursors for the synthesis of fused 1,2,3-triazole and isoindoline derivatives, as demonstrated by Xie et al. (2017). This opens up opportunities for developing new synthetic pathways and complex organic structures (Xie et al., 2017).

Catalysis and Bond Formation: The development of catalysts that promote efficient C-N bond formation using this compound, as explored by Chen and Huestis (2015), could be a significant area of research. This could lead to more efficient and selective chemical synthesis processes (Chen & Huestis, 2015).

Biochemical Labeling and Imaging: The stability and reactivity of this compound derivatives like 5α-methyl-2′-deoxyuridine (AmdU) in labeling cellular DNA suggest future developments in biochemical labeling and imaging techniques (Neef & Luedtke, 2014).

Antibacterial and Antifungal Applications: Benzyl-protected penicillin-triazole conjugates (PNTCs) have shown in vitro antibacterial and antifungal properties. Research in this area could lead to new therapeutic agents, especially with compound 7i showing promise for future clinical studies (Sahu, Sahu, & Agrawal, 2019).

"Click" Chemistry and Molecular Synthesis: The use of this compound in "click" chemistry, particularly in cycloadditions to produce 1,2,3-triazoles, indicates potential for expanding synthetic methodologies and designing novel molecules (Gauthier et al., 2009).

Theoretical and Computational Studies: Research involving theoretical and computational studies of this compound, as conducted by Santos et al. (2006), can enhance understanding of its molecular properties, which is crucial for designing targeted reactions and applications (Santos et al., 2006).

Future research on this compound is likely to focus on developing new synthetic routes for complex organic molecules, enhancing catalytic processes for bond formation, expanding its use in biochemical labeling and imaging, exploring antibacterial and antifungal applications, and conducting theoretical studies to understand its molecular properties.

属性

IUPAC Name |

azidomethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3/c8-10-9-6-7-4-2-1-3-5-7/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDLLFLQFQMACJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90211244 | |

| Record name | Benzyl azide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90211244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

622-79-7 | |

| Record name | Benzyl azide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=622-79-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl azide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000622797 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzyl azide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26304 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzyl azide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90211244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 622-79-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZYL AZIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HFD57Z7J9J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。